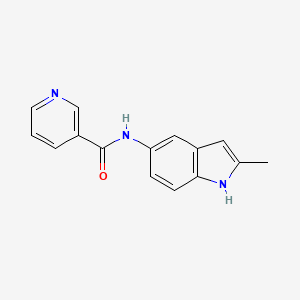
N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide, also known as MI-773, is a small molecule inhibitor that selectively targets the p53-MDM2 interaction. The p53 protein is a tumor suppressor that plays a crucial role in preventing the development of cancer. The MDM2 protein, on the other hand, is an oncogene that promotes cancer cell growth by inhibiting the function of p53. MI-773 has been shown to inhibit the interaction between p53 and MDM2, leading to the reactivation of p53 and the induction of apoptosis in cancer cells.
Mécanisme D'action
N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide works by binding to the MDM2 protein and preventing it from interacting with p53. This leads to the stabilization and activation of p53, which in turn induces apoptosis in cancer cells. N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide has also been shown to have other effects on cancer cells, such as inhibiting cell proliferation and inducing cell cycle arrest.
Biochemical and Physiological Effects:
N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide has been shown to have selective activity against cancer cells, with minimal toxicity to normal cells. It has also been shown to have good pharmacokinetic properties, such as good oral bioavailability and a long half-life. N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide has been shown to be effective against a wide range of cancer types, including breast cancer, lung cancer, and leukemia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide in lab experiments is its selectivity for cancer cells, which reduces the risk of off-target effects. N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide also has good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of using N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide is its high cost, which may limit its use in certain research settings.
Orientations Futures
There are several future directions for research on N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide. One area of interest is the development of more potent and selective p53-MDM2 inhibitors. Another area of research is the investigation of the potential use of N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide in combination with other cancer therapies to enhance their effectiveness. Additionally, there is a need for further studies to investigate the safety and efficacy of N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide in clinical trials.
Méthodes De Synthèse
N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 2-methyl-1H-indole, which is then reacted with 3-pyridinecarboxylic acid to form the desired product, N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide. The final product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. Several studies have also investigated the potential use of N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide has also been shown to have synergistic effects with other p53 activators, such as Nutlin-3 and RITA.
Propriétés
IUPAC Name |
N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-7-12-8-13(4-5-14(12)17-10)18-15(19)11-3-2-6-16-9-11/h2-9,17H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOAOOBLMMSDKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7511500.png)
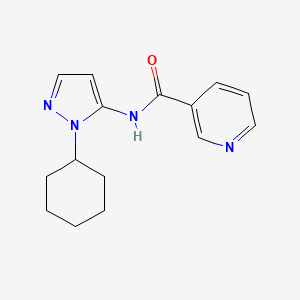
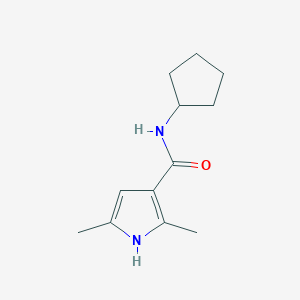
![N,2,2-trimethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7511511.png)



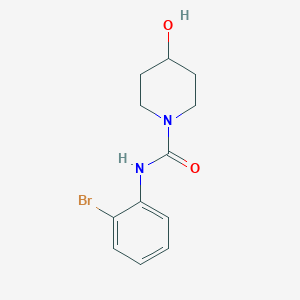

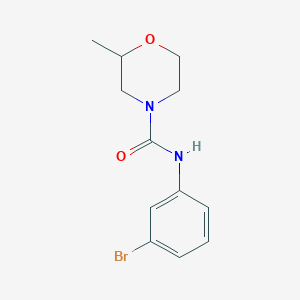

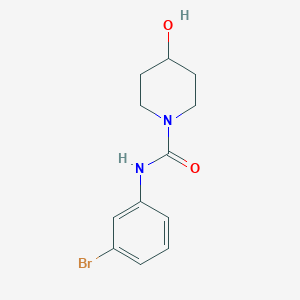
![6-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7511585.png)